molecular formula C11H9F2N B13658909 1-(Difluoromethyl)naphthalen-2-amine

1-(Difluoromethyl)naphthalen-2-amine

Cat. No.: B13658909
M. Wt: 193.19 g/mol
InChI Key: FLEAIMYSCYYAJQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalen-2-amine is a fluorinated aromatic amine featuring a difluoromethyl (-CF$2$H) substituent at the 1-position of the naphthalene ring and an amine group (-NH$2$) at the 2-position. The difluoromethyl group confers unique electronic and steric properties, modulating the compound’s lipophilicity, metabolic stability, and intermolecular interactions. Fluorinated naphthalene derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to fluorine’s ability to enhance bioavailability and binding selectivity .

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

1-(difluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2

InChI Key

FLEAIMYSCYYAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-2-amine with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

1-(Difluoromethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • 1-(Trifluoromethyl)naphthalen-2-amine (CAS 318-99-0): The trifluoromethyl (-CF$3$) group is more electron-withdrawing than -CF$2$H, reducing the amine’s basicity. This enhances metabolic stability but may decrease solubility due to higher lipophilicity.
  • The -CF$_2$H group offers a smaller steric profile while retaining fluorine’s beneficial electronic effects .
  • N-(2,2-Difluoroethyl)naphthalen-1-amine (CAS 318-99-0): This compound has a difluoroethyl (-CH$2$CF$2$) chain attached to the amine. The extended fluorinated chain may improve membrane permeability compared to the compact -CF$_2$H group but could introduce conformational flexibility, affecting target binding .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Fluorine Impact
1-(Difluoromethyl)naphthalen-2-amine 193.19 ~3.2 -CF$2$H, -NH$2$ Enhanced lipophilicity, metabolic stability
1-(Trifluoromethyl)naphthalen-2-amine 211.18 ~3.8 -CF$3$, -NH$2$ Higher lipophilicity, reduced basicity
1-tert-Butylnaphthalen-2-amine 199.29 ~4.1 -C(CH$3$)$3$, -NH$_2$ Steric hindrance, lower solubility
N-(2,2-Difluoroethyl)naphthalen-1-amine 207.22 ~2.9 -CH$2$CF$2$, -NH$_2$ Flexible fluorinated chain, moderate polarity

Challenges and Limitations

  • Synthetic Complexity : Introducing -CF$_2$H requires specialized fluorinating agents, which may limit scalability compared to tert-butyl or methyl groups .
  • Solubility Trade-offs : While fluorine increases lipophilicity, excessive hydrophobicity (e.g., in -CF$_3$ analogs) can reduce aqueous solubility, necessitating formulation optimizations .

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